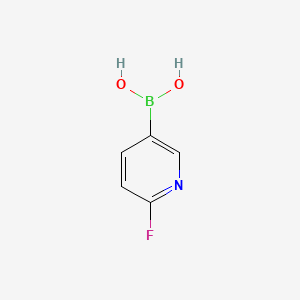

2-Fluoropyridine-5-boronic acid

Cat. No. B1333835

Key on ui cas rn:

351019-18-6

M. Wt: 140.91 g/mol

InChI Key: OJBYZWHAPXIJID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07935697B2

Procedure details

To stirred and cooled (dry ice-acetone bath) anhydrous [TBME] (620 mL; in a 3 L three-necked round-bottomed flask equipped with mechanical stirrer, temperature probe with adapter, and nitrogen inlet) was added (via syringe) 2 M BuLi (352 mL, 0.704 mol, 1.2 eq). To this rapidly stirred and cooled (<−75° C.) mixture was added a solution of 3 (102.2 g, 0.581 mol) in anhydrous TBME (100 mL) over a period of 13 min during which time the internal temperature rose to −62° C. The reaction was stirred for another 45 min (the temperature was maintained between −62° C. and −80° C.), followed by the rapid and sequential addition of four portions of triisopropylborate (total of 180 g, 0.957 mol, 1.65 eq). At the end of the addition the internal temperature had risen to −33° C. After stirring an additional 45 min over the cold bath (internal temperature lowered from −33° C. to −65° C.), the cold bath was removed and the stirred mixture on its own rose to −22° C. over a period of 50 min. After warming (via water bath) to 6° C. over a period of 15 min, the stirred reaction mixture was placed in an ice-water bath and then quenched under nitrogen with a cooled solution of NaOH (160 g) in water (500 mL). Once the addition was complete, the internal temperature was 20° C. This mixture was stirred at room temperature for 1.5 h. The aqueous layer was removed, neutralized to pH 7 with ˜350 mL concentrated HCl, and then extracted with EtOAc (3×1 L). Because the pH was now 8-9, the aqueous layer was adjusted to pH 7 using ˜15 mL concentrated HCl and extracted further (2×1 L) with ethyl acetate. The combined EtOAc extracts were dried (Na2SO4), filtered, and concentrated to a volume of ˜150 mL. With swirling of the concentrate, heptane was added in portions (total volume of 300 mL) resulting in the precipitation/crystallization of the product. Filtration, washing of the solid with heptane (100 mL, 300 mL, then another 300 mL), and air drying gave the title product as an off-white solid (68.6 g, yield of 79-90%*; LC purity of 96.4%, NMR showed an estimated 5.5% w/w of heptane), which was used successfully without further purification. LC/MS showed it to be a mixture of the two following entities, the intensity of the higher molecular weight entity being major (*Note: yield of reaction is 79% if the boronic acid is assumed to be the only constituent and is 90% if it is assumed that the cyclic borate is the only constituent):

Name

dry ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

79%

Identifiers

|

REACTION_CXSMILES

|

C(=O)=O.CC(C)=O.[Li]CCCC.Br[C:14]1[CH:15]=[CH:16][C:17]([F:20])=[N:18][CH:19]=1.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C>CC(OC)(C)C>[F:20][C:17]1[N:18]=[CH:19][C:14]([B:25]([OH:26])[OH:24])=[CH:15][CH:16]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

dry ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.CC(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Two

|

Name

|

|

|

Quantity

|

352 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

180 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OB(OC(C)C)OC(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

6 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

To stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

To this rapidly stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled (<−75° C.) mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to −62° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred for another 45 min (the temperature

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained between −62° C. and −80° C.),

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the end of the addition the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had risen to −33° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring an additional 45 min over the cold bath (internal temperature lowered from −33° C. to −65° C.)

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cold bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the stirred reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched under nitrogen with a cooled solution of NaOH (160 g) in water (500 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 20° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This mixture was stirred at room temperature for 1.5 h

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (3×1 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted further (2×1 L) with ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined EtOAc extracts were dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a volume of ˜150 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in portions (total volume of 300 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in the precipitation/crystallization of the product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washing of the solid with heptane (100 mL, 300 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

another 300 mL), and air drying

|

Outcomes

Product

Details

Reaction Time |

50 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C=N1)B(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |